rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an oxolan-3-yl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids with the tert-butoxycarbonyl group, followed by cyclization and further functionalization to introduce the oxolan-3-yl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid
- tert-butoxycarbonyl-protected amino acids
- Oxolan-substituted pyrrolidines
Uniqueness
This compound is unique due to the combination of its tert-butoxycarbonyl and oxolan-3-yl groups, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in the preparation of more complex molecules.
Properties
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-6-10(9-4-5-19-8-9)11(7-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRJNVRBOZWEQI-QXXIUIOUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.